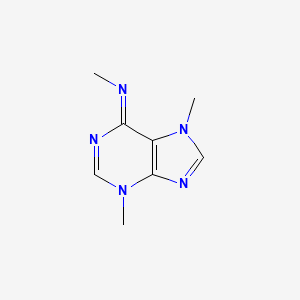
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine is a chemical compound with a unique structure that includes a purine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine typically involves multiple steps, including the formation of the purine ring and subsequent modifications to introduce the desired functional groups. One common method involves the use of C15-Wittig salts, which are purified and then used in the synthesis of the compound . The reaction conditions often include specific solvents and temperatures to achieve the desired isomeric forms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, sodium borohydride or lithium aluminum hydride can be used for reduction reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with different functional groups, which can be further studied for their unique properties.
Scientific Research Applications
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine has several scientific research applications across different fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving purine derivatives.
Medicine: Research into its potential therapeutic effects, such as its role in modulating biological targets, is ongoing.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound of interest for therapeutic applications. The exact molecular targets and pathways are still under investigation, but they likely involve purine-related mechanisms .
Comparison with Similar Compounds
Similar Compounds
- (3Z,6Z,9Z)-3,6,9-Octadecatriene
- (3Z,6Z,9Z)-3,6,9-Nonadecatriene
- (3Z,6Z,9Z)-1,3,6,9-Tetraenes
Uniqueness
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine is unique due to its specific structural features and the presence of the purine ring system. This distinguishes it from other similar compounds, which may have different functional groups or chain lengths .
Properties
CAS No. |
51584-35-1 |
|---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
N,3,7-trimethylpurin-6-imine |
InChI |
InChI=1S/C8H11N5/c1-9-7-6-8(11-5-12(6)2)13(3)4-10-7/h4-5H,1-3H3 |
InChI Key |
SPKZQHOOXGUQAR-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=C(N=CN2C)N(C=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















